molecular formula C23H24N2OS B15109232 {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone

{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone

Cat. No.: B15109232
M. Wt: 376.5 g/mol
InChI Key: LIYAPMXMMPCRAX-UHFFFAOYSA-N
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Description

{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a 2,6-dimethyl morpholine and a thiophene-2-yl methanone group. This specific molecular architecture, which integrates a phenylamino moiety at the 4-position of the dihydroquinoline, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds with similar morpholine and thiophene scaffolds are frequently investigated for their potential biological activities and their utility as key intermediates in organic synthesis. The presence of the (4-methylphenyl)amino group suggests potential for targeted protein interactions, which could be valuable in the development of receptor modulators or enzyme inhibitors. Research into analogous structures has shown promise in areas such as neuroscience, with some molecules acting as potent and selective positive allosteric modulators of neurotransmitter receptors . This compound is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical as a building block, a reference standard, or a starting point for the synthesis and biological evaluation of novel pharmacologically active agents.

Properties

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C23H24N2OS/c1-15-6-9-18(10-7-15)24-20-14-17(3)25(23(26)22-5-4-12-27-22)21-11-8-16(2)13-19(20)21/h4-13,17,20,24H,14H2,1-3H3

InChI Key

LIYAPMXMMPCRAX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(N1C(=O)C3=CC=CS3)C=CC(=C2)C)NC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst to form the quinoline core. The thiophene ring can be introduced through a subsequent coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong acids or bases, as well as specific catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinoline or thiophene rings.

Scientific Research Applications

{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone: has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: It may be investigated for its potential biological activity, including its ability to interact with specific enzymes or receptors.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: In industrial applications, the compound may be used in the development of new polymers or as a component in advanced materials.

Mechanism of Action

The mechanism by which {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Modifications

(a) Thiophene vs. Furan Substituents

The thiophen-2-yl group in the target compound distinguishes it from analogs like 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone (). Thiophene’s higher electron density and sulfur atom may enhance lipophilicity and π-π stacking interactions compared to furan’s oxygen-based polarity. Such differences could influence pharmacokinetic properties, such as membrane permeability or metabolic stability .

(b) Dihydroquinoline vs. Quinoline Derivatives

The 3,4-dihydroquinoline core reduces aromaticity compared to fully aromatic quinolines (e.g., 2-phenylquinolin-4-yl methanone in ). However, it may also reduce planarity, affecting intercalation with DNA or proteins .

Substituent Effects on Bioactivity

(a) Amino Group Variations

The 4-[(4-methylphenyl)amino] group in the target compound contrasts with the 4-hydroxyphenyl or 3,4-dimethoxyphenyl substituents in and . Methyl substitution on the aniline ring enhances hydrophobicity, which could improve blood-brain barrier penetration compared to polar hydroxyl or methoxy groups. This modification aligns with strategies to optimize CNS drug candidates .

(b) Halogen and Electron-Withdrawing Groups

Compounds like 3-amino-4-(2-furanyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone () incorporate fluorine, which can enhance metabolic stability and binding affinity via halogen bonding. The absence of halogens in the target compound suggests a trade-off between synthetic accessibility and tailored electronic effects .

(b) Structural Characterization

Crystallographic refinement using SHELXL () is standard for such compounds. Hydrogen-bonding patterns, as analyzed via graph set theory (), would differ between the target compound and analogs due to the thiophene’s sulfur atom and methylamino group. These interactions are critical for understanding packing efficiency and solubility .

Data Table: Key Properties of Selected Methanone Derivatives

Compound Name Core Structure Heterocycle Substituents Molecular Weight (g/mol) Potential Applications
{2,6-Dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone 3,4-Dihydroquinoline Thiophene 4-Methylphenylamino, 2,6-Me ~407.5* Anticancer, CNS agents
(3,5-Diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone () Quinoline Pyrazole Phenyl, Diphenyl ~439.5 Antitumor, Kinase inhibition
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone () 3,4-Dihydroquinoline Furan 3,4-Dimethoxyphenyl, 2-Ph ~484.5 Antimicrobial, Antiviral
3-Amino-4-(2-furanyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone () Tetrahydrothienoquinoline Thiophene 4-Fluorophenyl, Amino ~421.5 Antitubercular, Antifungal

*Calculated based on formula C₂₃H₂₅N₂OS.

Q & A

Q. Purification Challenges :

  • Byproduct Removal : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers or unreacted intermediates.
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) based on polarity differences, as demonstrated in ionic liquid-mediated syntheses of analogous dihydroquinolines .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purification Method
1[bmim]BF₄, 150°C, 2.5 h75–85Silica plug filtration
2Pd(PPh₃)₄, K₂CO₃, DMF60–70Column chromatography

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

NMR Spectroscopy :

  • Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at C2/C6, thiophene connectivity).
  • NOESY/ROESY : Resolve stereochemical ambiguities in the dihydroquinoline ring .

X-Ray Crystallography :

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Example: A similar dihydroquinolin-4-one structure was refined using N—H⋯O and C—H⋯π interactions to validate packing .

Q. Key Metrics :

  • R-factor : Aim for <5% (achievable via SHELXL’s robust refinement algorithms) .
  • Hydrogen Bonding : Compare experimental bond lengths (e.g., N—H⋯O ≈ 2.8–3.0 Å) with Etter’s graph set theory .

Advanced: How can discrepancies between computational hydrogen bonding predictions and crystallographic data be resolved?

Methodological Answer:

High-Resolution Crystallography : Refine structures using SHELXL’s TWIN/BASF commands to address twinning or disorder, ensuring accurate H-bond measurements .

Computational Validation :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level, incorporating solvent effects (e.g., PCM model for DMSO).
  • Energy Decomposition : Use SAPT (Symmetry-Adapted Perturbation Theory) to quantify H-bond contributions.

Case Study : For a chlorophenyl-dihydroquinoline, experimental N—H⋯O distances (2.89 Å) deviated from DFT predictions (2.75 Å) due to crystal packing stresses. Adjusting for lattice energy in periodic boundary conditions reduced the discrepancy .

Advanced: What strategies are effective for analyzing electronic properties and structure-activity relationships (SAR)?

Methodological Answer:

Electron Density Maps : Generate Hirshfeld surfaces via CrystalExplorer to visualize intermolecular interactions (e.g., thiophene π-stacking) .

SAR Design :

  • Analog Synthesis : Modify the thiophene or methylphenyl groups (e.g., replace thiophene with furan) and compare bioactivity.
  • Docking Studies : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., kinase enzymes), guided by crystallographic conformations .

Q. Table 2: Comparative Electronic Properties

DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)
Parent-5.2-1.83.4
Thiophene→Furan-5.0-1.63.4

Advanced: How should researchers address conflicting reactivity data in different solvent systems?

Methodological Answer:

Controlled Experiments : Replicate reactions in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to track solvent-polarity effects via 1H^1H-NMR kinetics.

Mechanistic Probes :

  • Isotopic Labeling : Use 18O^{18}O-H₂O to trace hydrolysis pathways of the methanone group.
  • Radical Traps : Add TEMPO to identify radical intermediates in oxidative conditions.

Example : Conflicting hydrolysis rates in THF vs. acetonitrile were attributed to hydrogen-bond donor ability, as shown in ionic liquid studies .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (analogous to 2-(dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water ≥15 minutes; seek medical evaluation if irritation persists .

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